molecular formula C6H7BrN2O2 B582322 Ethyl 3-bromo-1H-pyrazole-4-carboxylate CAS No. 1353100-91-0

Ethyl 3-bromo-1H-pyrazole-4-carboxylate

Cat. No. B582322
M. Wt: 219.038
InChI Key: HMONTLMXUZERMC-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 1353100-91-0 . It has a molecular weight of 219.04 . The IUPAC name for this compound is ethyl 3-bromo-1H-pyrazole-4-carboxylate . It is a solid at room temperature .


Synthesis Analysis

The synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate involves the use of caesium carbonate in N,N-dimethyl-formamide at 25℃ for 12 hours . The mixture is then diluted with H2O and extracted with ethyl acetate .


Molecular Structure Analysis

The InChI code for Ethyl 3-bromo-1H-pyrazole-4-carboxylate is 1S/C6H7BrN2O2/c1-2-11-6 (10)4-3-8-9-5 (4)7/h3H,2H2,1H3, (H,8,9) . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-bromo-1H-pyrazole-4-carboxylate are not detailed in the search results, pyrazoles in general have been involved in various chemical reactions .


Physical And Chemical Properties Analysis

Ethyl 3-bromo-1H-pyrazole-4-carboxylate has a boiling point of 85-88 . It is soluble with a solubility of 1.21 mg/ml . It has a Log Po/w (iLOGP) of 1.41, indicating its lipophilicity .

Scientific Research Applications

  • Synthesis as an Insecticide Intermediate : Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is an important intermediate for a new insecticide, chlorantraniliprole. It was synthesized from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through esterification and bromination, achieving a high yield and purity, making it a promising industrialization route due to its simple synthetic process and low cost (Lan Zhi-li, 2007).

  • Key Intermediate in Chlorantraniliprole Synthesis : Another study outlines the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key intermediate for preparing chlorantraniliprole, an insecticide. The process involved esterification, bromination, dehydrogenation, and hydrolysis, with an overall yield of 39.5% (Ji Ya-fei, 2009).

  • Regio-selective Synthesis Using Ultrasound : A study on the regio-selective synthesis of ethyl-5-(trifluoromethyl)-1-(3-substituted-isoquinolin-1-yl)-1H-pyrazole-4-carboxylates using indium bromide catalyst under ultrasonic irradiation highlights a method for synthesizing a series of pyrazole-4-carboxylates efficiently (K. Prabakaran et al., 2012).

  • Cytostatic Activity of Bromomethylpyrazole Nucleosides : Glycosylation of ethyl 3(5)-(bromomethyl)pyrazole-5(3)-carboxylate led to the formation of nucleosides with significant cytostatic activity against HeLa cell cultures, demonstrating potential therapeutic applications (M. García-López et al., 1979).

  • Anticancer and Autophagy Regulating Properties : A series of novel oxime-containing pyrazole derivatives synthesized from ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives showed dose- and time-dependent inhibition of proliferation in A549 lung cancer cells, mainly due to autophagy induction (Liang-Wen Zheng et al., 2010).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Ethyl 3-bromo-1H-pyrazole-4-carboxylate can be used as an intermediate in organic synthesis . It has potential applications in the preparation of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides .

Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to Ethyl 3-bromo-1H-pyrazole-4-carboxylate .

properties

IUPAC Name

ethyl 5-bromo-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMONTLMXUZERMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719102
Record name Ethyl 5-bromo-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-1H-pyrazole-4-carboxylate

CAS RN

1353100-91-0
Record name Ethyl 5-bromo-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-bromo-1H-pyrazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
K Huard, SW Bagley, E Menhaji-Klotz… - The Journal of …, 2012 - ACS Publications
The synthesis of 4′,6′-dihydrospiro[piperidine-4,5′-pyrazolo[3,4-c]pyridin]-7′(2′H)-one-based acetyl-CoA carboxylase inhibitors is reported. The hitherto unknown N-2 tert-butyl …
Number of citations: 32 pubs.acs.org

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